molecular formula C15H19N3O7 B12316478 NNN glucoronide

NNN glucoronide

Cat. No.: B12316478
M. Wt: 353.33 g/mol
InChI Key: PSNAJRIZSDTBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Nitrosonornicotine glucuronide is a metabolite of N’-Nitrosonornicotine, a tobacco-specific N-nitrosamine. N’-Nitrosonornicotine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer. It is formed during the curing process of tobacco and is widely used for biomonitoring tobacco exposure via smoke or smokeless tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Nitrosonornicotine glucuronide typically involves the glucuronidation of N’-Nitrosonornicotine. This process can be carried out enzymatically using β-glucuronidases or chemically using sodium hydroxide (NaOH). Enzymatic deconjugation is often less efficient compared to chemical methods .

Industrial Production Methods

Industrial production of N’-Nitrosonornicotine glucuronide involves the use of high-throughput methods to measure total N’-Nitrosonornicotine in human urine. This includes sample preparation, incubation, and chromatographic analysis .

Chemical Reactions Analysis

Types of Reactions

N’-Nitrosonornicotine glucuronide undergoes various chemical reactions, including hydrolysis and deconjugation. The hydrolysis of N’-Nitrosonornicotine glucuronide can be catalyzed by NaOH, leading to the formation of free N’-Nitrosonornicotine .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of N’-Nitrosonornicotine glucuronide is free N’-Nitrosonornicotine .

Scientific Research Applications

N’-Nitrosonornicotine glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of N’-Nitrosonornicotine glucuronide involves its formation from N’-Nitrosonornicotine through the process of glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to N’-Nitrosonornicotine, forming the glucuronide conjugate . The glucuronide conjugate is more water-soluble and can be readily excreted from the body.

Properties

IUPAC Name

3,4,5-trihydroxy-6-[3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNAJRIZSDTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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